molecular formula C22H20N2O4 B2461995 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide CAS No. 946265-60-7

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide

Cat. No. B2461995
CAS RN: 946265-60-7
M. Wt: 376.412
InChI Key: JEKOLSJEPNHJPX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination. The compound’s polarity would likely be influenced by the presence of the polar amide and methoxy groups, and it might have significant aromatic character due to the benzene and furan rings.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . However, it’s worth noting that some synthesized nitrofurantoin analogues were biologically inert against Staphylococcus aureus and Streptococcus faecium .

Antifungal Activity

Furan-containing compounds have also demonstrated antifungal properties . This makes them a potential candidate for the development of new antifungal drugs .

Anti-cancer Potential

Carbamothioyl-furan-2-carboxamide derivatives, which include “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide”, have shown significant anti-cancer activity . For instance, the compound p-tolylcarbamothioyl)furan-2-carboxamide showed the highest anti-cancer activity at a concentration of 20 μg/mL against hepatocellular carcinoma, with a cell viability of 33.29% .

Anti-ulcer Activity

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that furan derivatives, including “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide”, could potentially be used in the treatment of ulcers .

Diuretic Activity

Furan-containing compounds have also been found to have diuretic properties . This could potentially be another application of “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide” in the medical field .

Muscle Relaxant Activity

Furan derivatives have been found to have muscle relaxant properties . This suggests that “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide” could potentially be used in the treatment of muscle spasms or conditions that cause muscle stiffness .

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(13-18)21(25)23-17-10-9-15-6-3-11-24(19(15)14-17)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKOLSJEPNHJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide

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